9-(TERT-PENTYL)-2-(4-PYRIDYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Overview
Description
9-(1,1-dimethylpropyl)-2-(4-pyridinyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a benzothieno ring fused with a triazolopyrimidine ring system The presence of a pyridinyl group and a dimethylpropyl group further adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,1-dimethylpropyl)-2-(4-pyridinyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the benzothieno ring, followed by the construction of the triazolopyrimidine ring system. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
9-(1,1-dimethylpropyl)-2-(4-pyridinyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its versatility makes it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 9-(1,1-dimethylpropyl)-2-(4-pyridinyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets, modulating their activity, and altering cellular processes. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-pyridylmethylene)-4-phenyl-3-thiosemicarbazide
- Dimethyl 3,4-pyridinedicarboxylate
- 4-(dimethylamino)benzoic (3-nitrobenzylidene)hydrazide
Uniqueness
Compared to similar compounds, 9-(1,1-dimethylpropyl)-2-(4-pyridinyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique combination of structural features. The presence of both a benzothieno and a triazolopyrimidine ring system, along with the pyridinyl and dimethylpropyl groups, gives it distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
13-(2-methylbutan-2-yl)-4-pyridin-4-yl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5S/c1-4-21(2,3)14-5-6-15-16(11-14)27-20-17(15)19-24-18(25-26(19)12-23-20)13-7-9-22-10-8-13/h7-10,12,14H,4-6,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQPQOYHVXLYDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=NC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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